

certified reference materials for 2,3-Dichloroaniline purity

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Compound of Interest

Compound Name: 2,3-Dichloroaniline

CAS No.: 27134-27-6

Cat. No.: B1199977

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Metrological Traceability and Purity Verification: A Comparative Guide to 2,3-Dichloroaniline Certified Reference Materials

As a Senior Application Scientist, I frequently encounter the analytical challenge of accurately quantifying halogenated anilines. **2,3-Dichloroaniline** (2,3-DCA, CAS: 608-27-5) is a ubiquitous intermediate in agrochemical and pharmaceutical synthesis, as well as a persistent environmental contaminant known for its toxicity¹. The accuracy of any pharmacokinetic, toxicological, or environmental assay hinges entirely on the metrological traceability of the Certified Reference Material (CRM) used for instrument calibration.

This guide objectively compares leading 2,3-DCA CRMs and establishes a self-validating experimental framework for in-house purity verification.

Comparative Analysis of Commercial 2,3-DCA CRMs

When selecting a CRM, the choice between neat (solid) and solution-based formats dictates your laboratory workflow. Neat materials offer flexibility for custom dilutions and absolute mass verification, while pre-made solutions minimize analyst exposure to this highly toxic compound.

Table 1: Comparison of Leading **2,3-Dichloroaniline** Reference Materials

Supplier / Brand	Format	Certification Level	Key Advantage	Causality for Selection
Sigma-Aldrich (PESTANAL®)	Neat Solid (100 mg)	Analytical Standard	Access to ChemisTwin® digital NMR	Ideal for primary calibration where absolute mass determination is required. 2 allow instant spectral cross-validation without secondary standards.
SPEX CertiPrep	Solution (1000 µg/mL in Methanol)	ISO 17034, ISO/IEC 17025	Ready-to-use liquid	Eliminates weighing errors and handling risks of toxic dust; optimized for direct GC/MS or LC/MS injection for environmental screening 3 .
CPAchem	Neat Solid (100 mg)	ISO 17034, ISO/IEC 17025	Comprehensive traceability	Provides rigorous mass balance documentation, essential for highly regulated GLP/GMP pharmaceutical environments 4 .

The Self-Validating Purity Framework: Causality and Logic

Never blindly trust a Certificate of Analysis (CoA) if a neat material has been stored for extended periods or repeatedly opened. 2,3-DCA is susceptible to oxidative degradation and can contain closely eluting positional isomers (e.g., 2,4-DCA or 3,4-DCA) originating from the industrial chlorination of aniline.

To establish a self-validating system, I employ an orthogonal approach: Quantitative NMR (qNMR) for absolute mass fraction determination, paired with HPLC-UV for chromatographic impurity profiling.

- Why qNMR? qNMR is a primary ratio method. It does not require a homologous 2,3-DCA standard to quantify the 2,3-DCA sample. Instead, we use an internal standard with a known purity. The causality here relies on fundamental physics: the area of a proton resonance is directly proportional to the number of nuclei producing it, allowing for absolute mass quantification.
- Why HPLC-UV over MS for profiling? Positional isomers of dichloroaniline have identical molecular masses (m/z 161.0). Mass spectrometry cannot easily differentiate them without extensive fragmentation analysis. HPLC-UV separates these isomers chronologically, allowing us to accurately calculate the mass balance (100% - sum of impurities).

Experimental Methodologies

Protocol A: Absolute Purity Determination via ^1H -qNMR

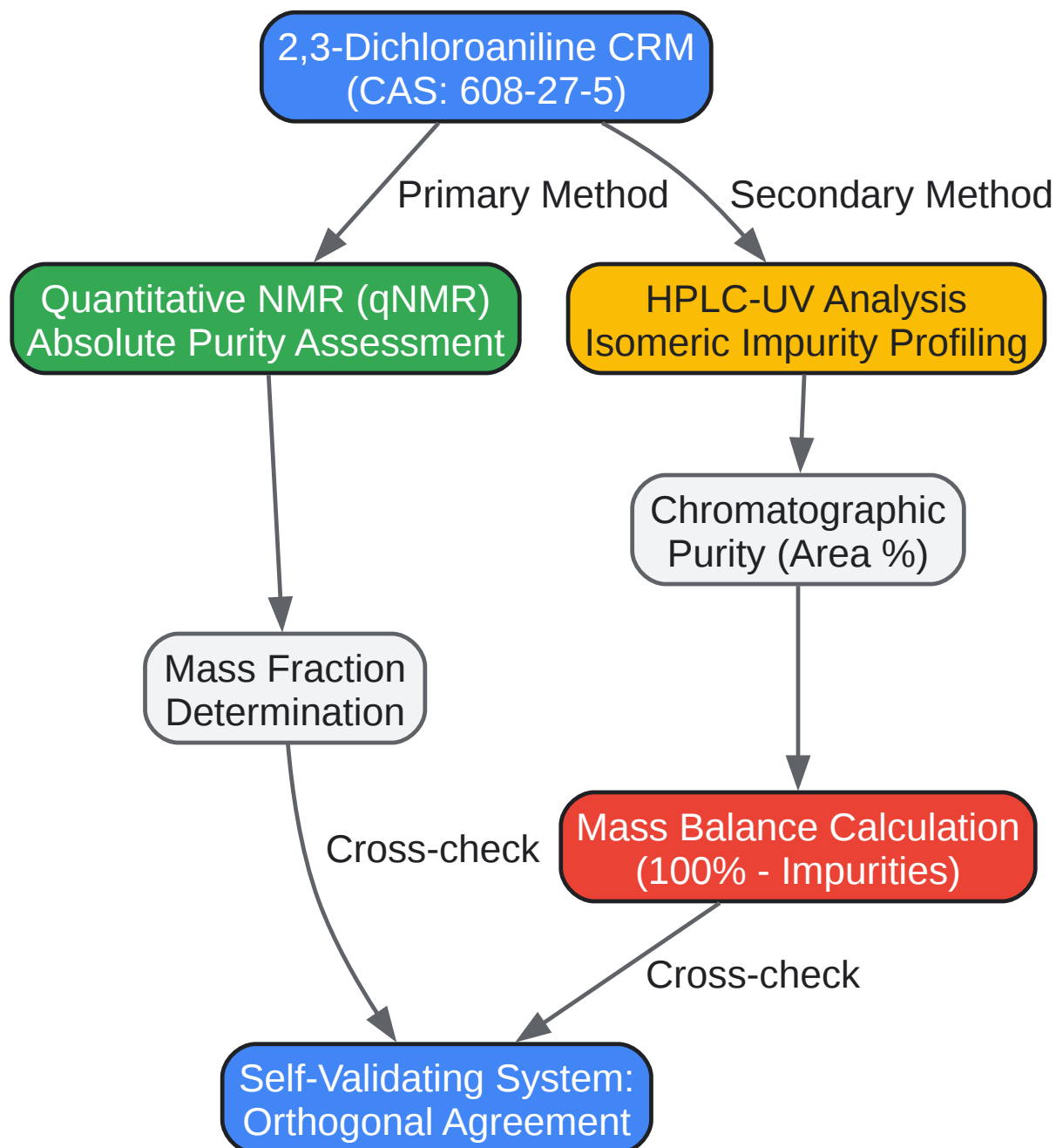
- Standard Selection: Select a certified internal standard (IS) such as Maleic Acid (TraceCERT®). Maleic acid has a distinct singlet resonance (~6.3 ppm) that does not overlap with the aromatic protons of 2,3-DCA (6.6 - 7.3 ppm).
- Sample Preparation: Accurately weigh ~10 mg of the 2,3-DCA CRM and ~5 mg of the Maleic Acid IS using a microbalance ($d = 0.001$ mg) into a clean glass vial. Causality: Precision weighing is the highest source of uncertainty in qNMR; a microbalance is mandatory.

- Solvation: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% TMS. Transfer to a high-quality 5 mm NMR tube.
- Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz or higher. Use a 90° excitation pulse, a relaxation delay (D1) of at least 30 seconds, and 64 scans. Causality: A long D1 is crucial to ensure complete longitudinal relaxation (T1) of all protons, preventing the under-integration of slower-relaxing nuclei.
- Calculation: Calculate the absolute purity using the integral ratio of the 2,3-DCA aromatic protons to the Maleic Acid olefinic protons, factoring in their respective molecular weights, number of protons, and the exact weighed masses.

Protocol B: Impurity Profiling via HPLC-UV

- System Setup: Equip an HPLC system with a Diode Array Detector (DAD) and a superficially porous C18 column (e.g., 2.7 μm, 100 x 4.6 mm). Causality: Core-shell technology reduces eddy diffusion, sharpening peaks to resolve closely eluting dichloroaniline isomers.
- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in LC-MS grade Water.
 - Solvent B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution: Start at 20% B, ramp to 80% B over 15 minutes. Causality: The gradient ensures that polar oxidative degradation products elute early, while the highly hydrophobic dichloroanilines elute later with optimal peak symmetry.
- Detection: Monitor at 240 nm, which is the optimal absorbance maximum for the aniline chromophore.
- Validation: Compare the chromatographic purity (Area %) against the qNMR absolute purity. Concordance between these two orthogonal methods creates a closed, self-validating loop that guarantees the CRM is fit for downstream use.

Workflow Visualization



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Orthogonal self-validating workflow for **2,3-Dichloroaniline** CRM purity assessment.

References

- Source: PubChem (National Institutes of Health)
- Title: **2,3-Dichloroaniline** PESTANAL®, analytical standard 608-27-5 Source: Sigma-Aldrich URL
- Title: SPEX CertiPrep Certified Reference Materials Catalog Source: Aluretec URL
- Title: **2,3-Dichloroaniline** CAS:608-27-5 EC:210-157-9 Source: CPAchem URL

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